Cellobiosazone

Description

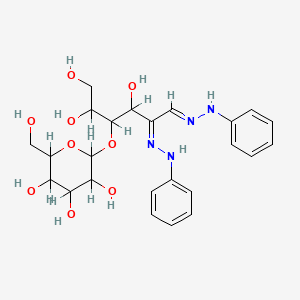

Cellobiosazone is a crystalline derivative of cellobiose, formed through the reaction of cellobiose with excess phenylhydrazine under acidic conditions. This process, termed osazone formation, replaces the carbonyl groups (C1 and C2) of the reducing end of cellobiose with phenylhydrazones, resulting in a stable crystalline compound . Cellobiose itself is a disaccharide composed of two β-1,4-linked glucose units, a structural motif critical to cellulose. This compound’s primary application lies in carbohydrate identification and structural analysis, as its distinctive crystal morphology and melting point aid in differentiating reducing sugars .

Key properties of this compound include:

- Molecular formula: C₁₈H₂₂N₄O₈

- Melting point: 200–202°C

- Solubility: Sparingly soluble in cold water, soluble in hot water and ethanol .

Properties

CAS No. |

4746-17-2 |

|---|---|

Molecular Formula |

C24H32N4O9 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-[(5E,6E)-1,2,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C24H32N4O9/c29-12-17(31)23(37-24-22(35)21(34)20(33)18(13-30)36-24)19(32)16(28-27-15-9-5-2-6-10-15)11-25-26-14-7-3-1-4-8-14/h1-11,17-24,26-27,29-35H,12-13H2/b25-11+,28-16+ |

InChI Key |

LWAPQFZLIABRHT-DMYHQRBDSA-N |

SMILES |

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Other CAS No. |

4746-19-4 4746-20-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Osazone Derivatives

Cellobiosazone belongs to the osazone class of carbohydrate derivatives. Below is a detailed comparison with maltosazone and lactosazone, two closely related compounds, based on structural, physicochemical, and functional differences.

Structural and Physicochemical Properties

| Compound | Parent Sugar | Glycosidic Linkage | Melting Point (°C) | Solubility in Cold Water |

|---|---|---|---|---|

| This compound | Cellobiose (Glc-β-1,4-Glc) | β-1,4 | 200–202 | Low |

| Maltosazone | Maltose (Glc-α-1,4-Glc) | α-1,4 | 205–207 | Moderate |

| Lactosazone | Lactose (Gal-β-1,4-Glc) | β-1,4 | 192–194 | Very low |

Key Observations :

- Glycosidic linkage : this compound and lactosazone share a β-1,4 linkage, whereas maltosazone has an α-1,4 linkage. This difference impacts their crystal packing and melting points .

- Melting point : The higher melting point of maltosazone (205–207°C) correlates with its α-configuration, which allows tighter molecular stacking compared to β-linked derivatives .

- Solubility : Lactosazone’s lower solubility in cold water is attributed to the presence of galactose, which introduces steric hindrance .

Enzymatic Susceptibility and Stability

Enzymatic hydrolysis experiments reveal critical differences:

| Compound | β-Glucosidase | Cellulase | β-Galactosidase |

|---|---|---|---|

| This compound | Resistant | Susceptible | Resistant |

| Maltosazone | Susceptible | Resistant | Resistant |

| Lactosazone | Resistant | Resistant | Susceptible |

Mechanistic Insights :

- This compound’s resistance to β-glucosidase confirms that phenylhydrazone groups block enzyme access to the glycosidic bond. However, cellulase (which targets β-1,4 linkages) can still hydrolyze the intact glucose-glucose bond .

- Lactosazone’s susceptibility to β-galactosidase underscores the enzyme’s specificity for galactose-containing substrates .

Research Implications and Limitations

- Advantages of this compound : Its stability and distinct melting point make it a reliable marker in carbohydrate chromatography (e.g., HPLC-based glycan analysis) .

- Limitations: Unlike maltosazone, this compound cannot be used to study α-glucosidase activity due to its β-configuration. Similarly, lactosazone’s low solubility complicates its use in aqueous assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.